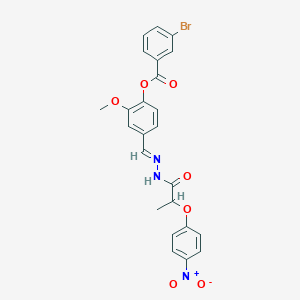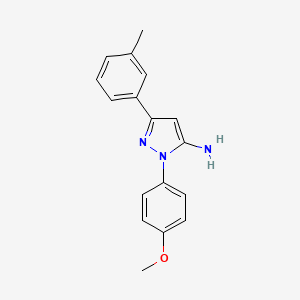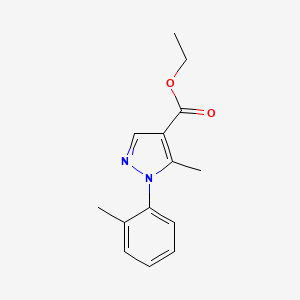
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O7 and a molecular weight of 542.347 . This compound is notable for its unique structure, which includes a bromobenzoate group, a nitrophenoxy group, and a carbohydrazonoyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, each requiring specific reaction conditionsThe final step involves the bromination of the benzoate group
Análisis De Reacciones Químicas
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group is known to participate in electron transfer reactions, while the carbohydrazonoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound features an ethoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
767289-62-3 |
|---|---|
Fórmula molecular |
C24H20BrN3O7 |
Peso molecular |
542.3 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H20BrN3O7/c1-15(34-20-9-7-19(8-10-20)28(31)32)23(29)27-26-14-16-6-11-21(22(12-16)33-2)35-24(30)17-4-3-5-18(25)13-17/h3-15H,1-2H3,(H,27,29)/b26-14+ |
Clave InChI |
ROOQYANIZMESEL-VULFUBBASA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084264.png)
![2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15084267.png)
![N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B15084275.png)
![N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B15084276.png)
![[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15084282.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084296.png)
![2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15084309.png)
![4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15084324.png)

![3-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B15084344.png)
![4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B15084349.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084356.png)
![(3Z)-5-bromo-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15084361.png)
